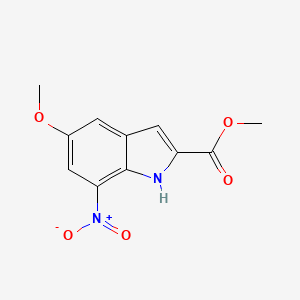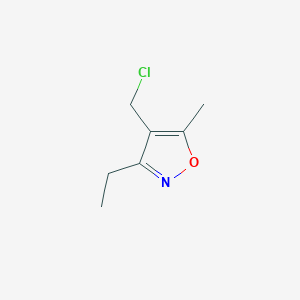
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole
Vue d'ensemble
Description
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chloromethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The specific reactions and their mechanisms depend on the structure of the compound and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally or predicted using computational methods.Applications De Recherche Scientifique
Synthesis and Reactivity
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole serves as a reactive scaffold in synthetic chemistry. Patil and Luzzio (2016) demonstrated its utility in synthetic elaboration through substitution reactions to prepare a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. This chloromethyl analogue's versatility was highlighted through its comparison with bromomethyl analogues, showcasing its efficacy in the C-alkylation of stabilized carbanions, exemplified in the concise synthesis of Oxaprozin (Patil & Luzzio, 2016).
Corrosion Inhibition
In the realm of materials science, specifically in corrosion inhibition, the oxazole derivatives, including structures akin to 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole, have shown promising results. Bentiss et al. (2007) and Rahmani et al. (2019) have explored the efficacy of oxazole derivatives in inhibiting corrosion of mild steel in acidic media. These studies reveal that certain oxazole derivatives exhibit significant inhibition efficiencies, suggesting their potential as anti-corrosion agents in industrial applications (Bentiss et al., 2007); (Rahmani et al., 2019).
Molecular Electronics and Photonics
Oxazole derivatives, by extension, could have implications in molecular electronics and photonics, given their electronic properties and structural versatility. Although specific studies on 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole were not identified, the general class of oxazoles is known for its photophysical properties, making it a candidate for further exploration in these areas.
Drug Development (Excluding Usage and Side Effects)
While this review excludes drug use and side effects, it's worth noting the structural relevance of oxazole derivatives in drug development. Their potential as intermediates in synthesizing complex molecules with biological activity suggests a broader impact on pharmacological research, underscored by the synthesis and evaluation of oxazole transthyretin amyloidogenesis inhibitors (Razavi et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-3-7-6(4-8)5(2)10-9-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNPVTYXYDJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




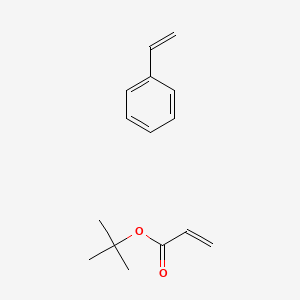
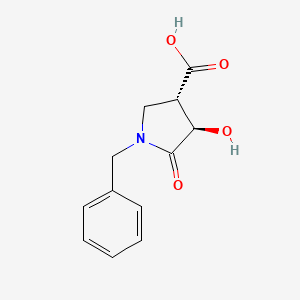
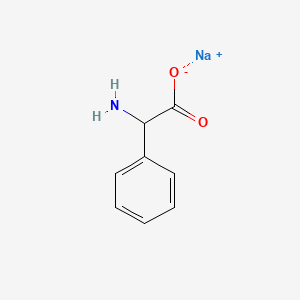
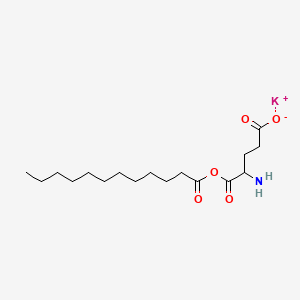
![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)

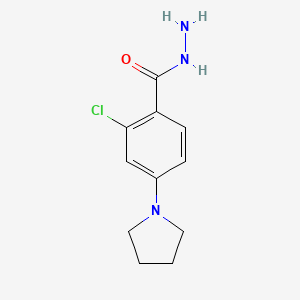
![4-[1,1'-Biphenyl]-4-yl-2-(4-methoxyanilino)-1,3-thiazol-3-ium bromide](/img/structure/B1648584.png)
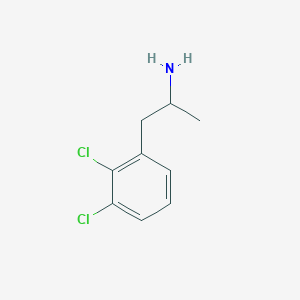
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)
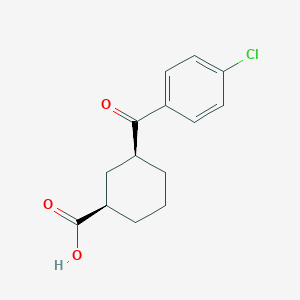
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
